5-HT2A Receptor Binding Affinity: Nefazodone Exhibits 3.6-Fold Higher Potency than Trazodone
Nefazodone demonstrates significantly greater binding affinity for the serotonin 5-HT2A receptor compared to its structural analog trazodone, as measured in human brain tissue radioligand binding assays [1]. The Ki value for nefazodone at the 5-HT2A receptor is 7.1 nM, whereas trazodone exhibits a Ki of 25.6 nM, representing a 3.6-fold difference in potency [1]. This enhanced 5-HT2A antagonism is a defining feature of nefazodone's pharmacological profile and distinguishes it from its closest in-class comparator.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.1 nM |
| Comparator Or Baseline | Trazodone: Ki = 25.6 nM |
| Quantified Difference | 3.6-fold higher affinity for nefazodone |
| Conditions | Radioligand binding assay using post-mortem normal human brain tissue; [3H]ketanserin as radioligand |
Why This Matters
Higher 5-HT2A receptor occupancy at lower concentrations directly influences downstream serotonergic signaling and side effect profiles, making compound identity critical for reproducible in vitro and in vivo outcomes.
- [1] Cusack B, Nelson A, Richelson E. Binding of antidepressants to human brain receptors: focus on newer generation compounds. Psychopharmacology (Berl). 1994;114(4):559-65. doi:10.1007/BF02244985. PMID: 7855217. View Source
